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Compound Name: PAMP-12 (human, porcine)

Cat. No.: B2411493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP-12) is an endogenous peptide that plays a

role in various physiological processes, including the regulation of blood pressure.[1][2] Unlike

its precursor-related peptide, adrenomedullin, PAMP-12 does not act on the calcitonin receptor-

like receptor (CRLR)/receptor activity-modifying protein (RAMP) complex.[3][4] Instead, PAMP-

12 is a potent agonist for the Mas-related G-protein coupled receptor member X2 (MRGPRX2).

[5]

MRGPRX2 is a G-protein coupled receptor (GPCR) primarily expressed on mast cells and

sensory neurons. Upon activation by ligands such as PAMP-12, MRGPRX2 couples to Gαq

proteins, initiating a downstream signaling cascade. This leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key

second messenger in numerous cellular responses.

Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical

research due to their ease of culture and high transfection efficiency. However, HEK293 cells

do not endogenously express MRGPRX2. Therefore, to study PAMP-12-induced calcium

mobilization, it is necessary to transiently or stably express the MRGPRX2 gene in these cells.
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This application note provides a detailed protocol for measuring PAMP-12-induced calcium

mobilization in HEK293 cells transiently transfected with MRGPRX2.

Signaling Pathway
The binding of PAMP-12 to its receptor, MRGPRX2, initiates a well-defined signaling cascade

leading to an increase in intracellular calcium. This pathway is a critical mechanism through

which PAMP-12 exerts its biological effects.
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PAMP-12 induced calcium mobilization signaling pathway.

Experimental Workflow
The overall experimental process involves the transient transfection of HEK293 cells with an

MRGPRX2 expression vector, followed by loading the cells with a calcium-sensitive fluorescent

dye and measuring the fluorescence change upon stimulation with PAMP-12.
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Workflow for measuring PAMP-12 induced calcium mobilization.
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Quantitative Data Summary
The following table summarizes the key quantitative parameter for PAMP-12-induced calcium

mobilization in MRGPRX2-expressing cells.

Ligand Receptor Cell Line Assay EC50

PAMP-12 MRGPRX2
HEK293

(transfected)

Calcium

Mobilization
20-50 nM

Experimental Protocols
I. Transient Transfection of HEK293 Cells with MRGPRX2
This protocol describes the transient transfection of HEK293 cells in a 96-well plate format

suitable for subsequent calcium mobilization assays.

Materials:

HEK293 cells

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

MRGPRX2 expression plasmid

Transfection reagent (e.g., Lipofectamine™ 3000)

Opti-MEM™ I Reduced Serum Medium

Sterile 96-well black, clear-bottom tissue culture plates

Sterile microcentrifuge tubes

Procedure:

Cell Seeding:

One day prior to transfection, seed HEK293 cells in a 96-well black, clear-bottom plate at

a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.
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Incubate overnight at 37°C in a humidified 5% CO2 incubator until cells reach 70-80%

confluency.

Transfection Complex Preparation:

For each well to be transfected, prepare two sterile microcentrifuge tubes (Tube A and

Tube B).

Tube A: Dilute 0.2 µg of the MRGPRX2 plasmid DNA in 5 µL of Opti-MEM™.

Tube B: Dilute 0.4 µL of transfection reagent in 5 µL of Opti-MEM™.

Combine the contents of Tube A and Tube B, mix gently, and incubate at room

temperature for 15-20 minutes to allow for complex formation.

Transfection:

Add the 10 µL of the DNA-transfection reagent complex to each well containing the

HEK293 cells.

Gently rock the plate to ensure even distribution.

Return the plate to the 37°C, 5% CO2 incubator and incubate for 24-48 hours to allow for

gene expression.

II. PAMP-12 Induced Calcium Mobilization Assay
This protocol outlines the procedure for measuring intracellular calcium changes in MRGPRX2-

transfected HEK293 cells using the fluorescent calcium indicator Fluo-4 AM.

Materials:

MRGPRX2-transfected HEK293 cells in a 96-well plate

PAMP-12 peptide

Fluo-4 AM

Anhydrous DMSO
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Pluronic® F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

Fluorescence plate reader with kinetic reading capabilities and excitation/emission

wavelengths of ~490/525 nm.

Procedure:

Preparation of Fluo-4 AM Loading Solution:

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

For one 96-well plate, mix 20 µL of the 1 mM Fluo-4 AM stock solution with 20 µL of 20%

Pluronic® F-127.

Add this mixture to 10 mL of Assay Buffer and mix well. This is the final dye loading

solution.

Cell Loading:

Remove the growth medium from the wells of the 96-well plate containing the transfected

cells.

Gently wash the cells twice with 100 µL of Assay Buffer per well.

Add 100 µL of the Fluo-4 AM loading solution to each well.

Incubate the plate at 37°C for 1 hour in the dark.

After incubation, remove the loading solution and wash the cells three times with 100 µL of

Assay Buffer per well.

After the final wash, add 100 µL of Assay Buffer to each well.

Preparation of PAMP-12 Compound Plate:
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During the cell loading incubation, prepare a separate 96-well plate with serial dilutions of

PAMP-12 in Assay Buffer at concentrations 2X the desired final concentration.

Measurement of Calcium Mobilization:

Set the fluorescence plate reader to record fluorescence intensity at an excitation

wavelength of ~490 nm and an emission wavelength of ~525 nm.

Program the instrument to perform a kinetic read, measuring fluorescence for a baseline

period (e.g., 10-20 seconds) before automatically adding a defined volume (e.g., 100 µL)

from the compound plate to the cell plate.

Continue recording the fluorescence intensity for at least 60-120 seconds after the

addition of PAMP-12 to capture the peak response and subsequent decay.

Data Analysis:

The change in fluorescence is typically expressed as the ratio of the fluorescence after

stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F -

F0).

Plot the peak fluorescence response against the logarithm of the PAMP-12 concentration

to generate a dose-response curve.

Use a non-linear regression analysis (e.g., four-parameter logistic equation) to calculate

the EC50 value, which represents the concentration of PAMP-12 that elicits a half-maximal

response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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